molecular formula C19H20N4O2 B11963436 N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine

Katalognummer: B11963436
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: BEAQJIZBMQSFLV-HOGMWEGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine is a complex organic compound that features a nitrophenyl group, a propenylidene linkage, and a piperazinamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 4-phenylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Wirkmechanismus

The mechanism of action of N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazinamine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Nitrophenyl)-4-phenyl-1-piperazinamine
  • N-(3-Nitrophenyl)-4-phenyl-1-piperazinamine
  • N-(4-Nitrophenyl)-4-phenyl-1-piperazinamine

Uniqueness

N-(3-(2-Nitrophenyl)-2-propenylidene)-4-phenyl-1-piperazinamine is unique due to its specific structural features, such as the propenylidene linkage and the position of the nitro group.

Eigenschaften

Molekularformel

C19H20N4O2

Molekulargewicht

336.4 g/mol

IUPAC-Name

(E,E)-3-(2-nitrophenyl)-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine

InChI

InChI=1S/C19H20N4O2/c24-23(25)19-11-5-4-7-17(19)8-6-12-20-22-15-13-21(14-16-22)18-9-2-1-3-10-18/h1-12H,13-16H2/b8-6+,20-12+

InChI-Schlüssel

BEAQJIZBMQSFLV-HOGMWEGNSA-N

Isomerische SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC=CC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.